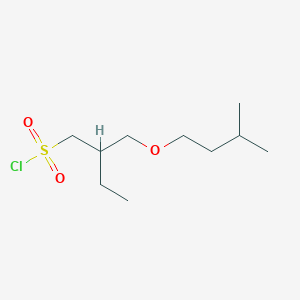

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride

Description

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its branched alkoxy and sulfonyl functional groups. The compound’s structure features an isopentyloxy (3-methylbutoxy) moiety attached to a methyl-substituted butane backbone, terminating in a sulfonyl chloride group. Applications may include use as an intermediate in organic synthesis, particularly for sulfonamide formation or polymer modification.

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

2-(3-methylbutoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-4-10(8-15(11,12)13)7-14-6-5-9(2)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

BZDRPFALLRMUTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCCC(C)C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((isopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

R-SO3H+SOCl2→R-SO2Cl+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride to sulfinic acids or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonylureas: Formed by the reaction with ureas.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors.

Industry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of sulfonyl chlorides and structurally related compounds is outlined below. While the evidence provided lacks explicit data on 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride , comparisons are inferred from analogous compounds in the same functional class.

Table 1: Key Properties of Sulfonyl Chlorides and Structural Analogs

Structural and Functional Insights

Sulfonyl Chlorides vs. Thioethers :

- Sulfonyl chlorides (e.g., target compound) exhibit higher electrophilicity compared to thioethers like 1,4-bis[(2-chloroethyl)thio]butane. The sulfonyl group’s electron-withdrawing nature enhances reactivity toward amines and alcohols, making it preferable for sulfonamide synthesis.

- Thioethers, by contrast, are more nucleophilic due to the sulfur lone pairs, favoring alkylation or oxidation pathways.

However, branching improves solubility in nonpolar solvents, a trait shared with 3-methyl-2-butenyl benzoate.

Stability and Handling :

- Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, unlike esters (e.g., 3-methyl-2-butenyl benzoate) or aldehydes (e.g., butyraldehyde), which are more stable under ambient conditions.

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources directly address 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride. Structural analogs suggest plausible reactivity and applications, but experimental data (e.g., melting point, solubility, spectral data) are absent.

Biological Activity

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has attracted attention for its potential biological activities. Sulfonyl chlorides are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides, which have various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride can be represented as follows:

This compound features a sulfonyl group (-SO2-) attached to a butane backbone with an isopentyloxy substituent, contributing to its unique chemical properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | Approx. 200 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Causes severe skin burns and eye damage |

Research indicates that sulfonyl chlorides can act as electrophiles, participating in nucleophilic substitution reactions. This property allows them to interact with various biological molecules, including proteins and nucleic acids. The specific mechanism of action for 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is not extensively documented; however, similar compounds have shown the ability to inhibit enzymes or modulate receptor activities.

Therapeutic Applications

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

Research focused on the effects of sulfonyl chloride derivatives on human cancer cell lines revealed that these compounds could induce cell death through apoptosis pathways. Further studies are needed to confirm these effects specifically for 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride.

Safety and Toxicology

The safety profile of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride indicates that it poses risks such as skin burns and eye damage upon contact . Proper handling procedures must be followed when working with this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.